molecular formula C20H19F3N2O2 B11517661 1-{4-[4-(2,6-Difluorobenzoyl)piperazin-1-YL]-3-fluorophenyl}propan-1-one

1-{4-[4-(2,6-Difluorobenzoyl)piperazin-1-YL]-3-fluorophenyl}propan-1-one

Cat. No.: B11517661
M. Wt: 376.4 g/mol
InChI Key: JPSTUTSQZRJWJU-UHFFFAOYSA-N
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Description

1-{4-[4-(2,6-Difluorobenzoyl)piperazin-1-YL]-3-fluorophenyl}propan-1-one is a complex organic compound that features a piperazine ring substituted with difluorobenzoyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[4-(2,6-Difluorobenzoyl)piperazin-1-YL]-3-fluorophenyl}propan-1-one typically involves multiple steps. One common method includes the reaction of 2,6-difluorobenzoyl chloride with piperazine to form an intermediate, which is then reacted with 3-fluorophenylpropan-1-one under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of high-pressure reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-{4-[4-(2,6-Difluorobenzoyl)piperazin-1-YL]-3-fluorophenyl}propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorobenzoyl oxides, while reduction could produce corresponding alcohols .

Scientific Research Applications

1-{4-[4-(2,6-Difluorobenzoyl)piperazin-1-YL]-3-fluorophenyl}propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{4-[4-(2,6-Difluorobenzoyl)piperazin-1-YL]-3-fluorophenyl}propan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[4-(2,6-Difluorobenzoyl)piperazin-1-YL]-3-fluorophenyl}propan-1-one is unique due to its specific substitution pattern and the presence of both difluorobenzoyl and fluorophenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H19F3N2O2

Molecular Weight

376.4 g/mol

IUPAC Name

1-[4-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-3-fluorophenyl]propan-1-one

InChI

InChI=1S/C20H19F3N2O2/c1-2-18(26)13-6-7-17(16(23)12-13)24-8-10-25(11-9-24)20(27)19-14(21)4-3-5-15(19)22/h3-7,12H,2,8-11H2,1H3

InChI Key

JPSTUTSQZRJWJU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F)F

Origin of Product

United States

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